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Compound of Interest

Compound Name:
4-Bromo-benzooxazole-2-

carbaldehyde

CAS No.: 944898-97-9

Cat. No.: B1454148 Get Quote

The benzoxazole core is a privileged heterocyclic scaffold in medicinal chemistry, forming the

backbone of numerous compounds with a wide spectrum of biological activities, including

antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4] These molecules are

structurally analogous to biological purines like adenine and guanine, allowing them to interact

effectively with various biomolecules.[4]

This guide focuses on a specific, highly functionalized derivative: 4-Bromo-1,3-benzoxazole-2-

carbaldehyde. While not a widely cataloged commercial chemical, its structure represents a

uniquely valuable intermediate for drug discovery and development. The presence of three

distinct functional regions—the benzoxazole core, a reactive aldehyde at the 2-position, and a

bromine atom at the 4-position suitable for cross-coupling—makes it a powerful platform for

generating diverse molecular libraries for structure-activity relationship (SAR) studies.

This document synthesizes predictive data based on established chemical principles and

analogous structures to provide a comprehensive technical overview for researchers,

scientists, and drug development professionals.

Core Chemical Properties and Predicted Data
The physicochemical properties of 4-Bromo-1,3-benzoxazole-2-carbaldehyde have been

predicted based on its structure and data from analogous compounds. These values provide a

baseline for experimental design and characterization.
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Property Predicted Value / Data Rationale / Comments

Chemical Structure

The structure consists of a

benzene ring fused to an

oxazole ring, with a bromine

atom at position 4 and a formyl

(carbaldehyde) group at

position 2.

Molecular Formula C₈H₄BrNO₂
Calculated from the chemical

structure.

Molecular Weight 226.03 g/mol

Calculated from the molecular

formula. The monoisotopic

mass will show a characteristic

M/M+2 pattern due to the

presence of bromine isotopes

(⁷⁹Br and ⁸¹Br).

Appearance
Predicted: Off-white to yellow

crystalline solid.

Aromatic aldehydes and

substituted benzoxazoles are

typically crystalline solids at

room temperature.[5][6]

Melting Point Predicted: 140-160 °C

The melting point is estimated

based on related structures

like 2-amino-4-bromophenol

(130-135 °C) and other

substituted benzoxazoles.[6]

The planar, rigid structure

suggests a relatively high

melting point.

Solubility

Predicted: Insoluble in water;

Soluble in common organic

solvents (e.g., DCM,

Chloroform, DMSO, Ethyl

Acetate).

The hydrophobic aromatic core

and the bromine atom reduce

water solubility. The polar

aldehyde and heteroatoms

provide solubility in polar

organic solvents.
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CAS Number Not available.

This compound is not widely

cataloged in chemical

databases.

Proposed Synthesis and Experimental Protocol
The most direct and logical pathway to synthesize 4-Bromo-1,3-benzoxazole-2-carbaldehyde is

via the condensation of a substituted o-aminophenol with a two-carbon aldehyde precursor.

The key starting material is 4-bromo-2-aminophenol.[6][7]

Reaction Scheme
The overall transformation involves the cyclocondensation of 4-bromo-2-aminophenol with a

glyoxylic acid equivalent, followed by oxidative decarboxylation or a similar process to unmask

the aldehyde.

Reactants
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Caption: Proposed synthesis of 4-Bromo-1,3-benzoxazole-2-carbaldehyde.

Detailed Experimental Protocol
This protocol is a representative procedure adapted from general benzoxazole synthesis

methodologies.[2][8] Optimization may be required.

Objective: To synthesize 4-Bromo-1,3-benzoxazole-2-carbaldehyde.

Materials:

4-Bromo-2-aminophenol (1.0 eq)[6][7]

Glyoxylic acid monohydrate (1.2 eq)

p-Toluenesulfonic acid (p-TsOH) (0.1 eq, catalyst)

Toluene or Xylene (solvent)

Sodium bicarbonate (for workup)

Magnesium sulfate or Sodium sulfate (drying agent)

Silica gel for column chromatography

Procedure:

Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux

condenser, add 4-bromo-2-aminophenol (1.0 eq), glyoxylic acid monohydrate (1.2 eq), and a

catalytic amount of p-TsOH (0.1 eq).

Solvent Addition: Add sufficient toluene or xylene to suspend the reagents.

Reaction: Heat the mixture to reflux. The reaction progress can be monitored by observing

water collection in the Dean-Stark trap and by thin-layer chromatography (TLC). The initial

step forms the 2-carboxy-benzoxazole intermediate.

Causality: The acidic catalyst protonates the carbonyl of glyoxylic acid, activating it for

nucleophilic attack by the amino group of the aminophenol. The subsequent intramolecular

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 12 Tech Support

https://pubs.rsc.org/en/content/articlehtml/2023/ra/d3ra03871h
https://pmc.ncbi.nlm.nih.gov/articles/PMC8601991/
https://www.sigmaaldrich.com/JP/ja/product/aldrich/708356
https://pubchem.ncbi.nlm.nih.gov/compound/2-Amino-4-Bromophenol
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1454148?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


cyclization by the hydroxyl group, followed by dehydration, forms the stable benzoxazole

ring.[8]

Conversion to Aldehyde: After the initial cyclization is complete (as indicated by TLC), the

intermediate is converted to the aldehyde. This often requires specific oxidative conditions

which must be determined empirically, but a common approach involves an oxidative

decarboxylation step.

Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash

with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst,

followed by a wash with brine.

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate

under reduced pressure. The crude product should be purified by silica gel column

chromatography using a hexane/ethyl acetate gradient to yield the pure 4-Bromo-1,3-

benzoxazole-2-carbaldehyde.

Predicted Spectroscopic Signature
Spectroscopic analysis is critical for confirming the structure of the synthesized product. The

following are the predicted key features.

¹H NMR Spectroscopy: The aromatic protons on the benzoxazole core typically resonate in

the downfield region (δ 7.0–8.5 ppm).[9] The aldehyde proton is the most characteristic

signal, expected to be a singlet at a very downfield chemical shift.

Aldehyde Proton (CHO): δ 9.8–10.5 ppm (singlet).

Aromatic Protons: Three protons on the benzene ring will show a distinct splitting pattern.

For example, H-5 and H-7 will likely be doublets, and H-6 a doublet of doublets, with

coupling constants typical for ortho and meta relationships.

¹³C NMR Spectroscopy:

Aldehyde Carbonyl (C=O): δ 180–190 ppm.

Benzoxazole C2 Carbon: δ ~160-165 ppm.[5][10]
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Aromatic Carbons: Signals expected between δ 110–155 ppm. The carbon attached to the

bromine (C-4) will be shifted relative to the others.

Infrared (IR) Spectroscopy:

Aldehyde C=O Stretch: Strong, sharp absorption band around 1700–1720 cm⁻¹.

Benzoxazole C=N Stretch: Characteristic absorption around 1630–1650 cm⁻¹.[5]

Aromatic C=C Stretches: Multiple bands in the 1450–1600 cm⁻¹ region.

Mass Spectrometry (MS):

Molecular Ion (M⁺): A prominent peak corresponding to the molecular weight (226.03

g/mol ).

Isotopic Pattern: A characteristic pair of peaks (M⁺ and M⁺+2) of nearly equal intensity,

confirming the presence of one bromine atom.

Chemical Reactivity & Applications in Drug
Discovery
The true value of 4-Bromo-1,3-benzoxazole-2-carbaldehyde lies in its trifunctional nature,

making it an exceptionally versatile scaffold for building complex molecules.

Caption: Role of 4-Bromo-1,3-benzoxazole-2-carbaldehyde as a versatile scaffold in drug

discovery.

Reactivity of the Aldehyde Group (C2 Position)
The aldehyde at the 2-position is a versatile chemical handle for diversification. It can readily

undergo:

Reductive Amination: To introduce substituted amine side chains.

Oxidation: To form the corresponding 2-carboxy-benzoxazole, a key structural motif in many

bioactive compounds.
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Wittig and Horner-Wadsworth-Emmons Reactions: To generate vinyl-substituted

benzoxazoles, extending conjugation and allowing for further functionalization.[5]

Condensation Reactions: To form Schiff bases (imines) or Knoevenagel condensation

products, which are valuable intermediates in their own right.

Reactivity of the Bromo Group (C4 Position)
The bromine atom on the aromatic ring is a prime site for modern cross-coupling reactions,

which are cornerstone technologies in pharmaceutical synthesis.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction allows for the efficient formation

of C-C bonds with a wide variety of boronic acids and esters.[11][12] This enables the

introduction of diverse aryl and heteroaryl groups at the 4-position, which is critical for

modulating the pharmacological profile (e.g., potency, selectivity, ADME properties) of a drug

candidate.[13][14]

Other Cross-Coupling Reactions: The bromo group is also a suitable partner for Heck,

Sonogashira, and Buchwald-Hartwig amination reactions, further expanding the accessible

chemical space.

Significance of the Benzoxazole Core
The benzoxazole nucleus itself is not merely an inert scaffold; it is an important

pharmacophore. Its planar, aromatic structure facilitates π-π stacking and other non-covalent

interactions with biological targets like enzymes and receptors. Derivatives are known to

possess a vast array of activities, making this core a highly sought-after starting point in drug

discovery programs targeting cancer, infectious diseases, and inflammatory conditions.[3][15]

Predicted Safety and Handling
While no specific safety data exists for this compound, a hazard assessment can be made

based on its functional groups and precursors like 4-bromo-2-aminophenol.[7][16]

GHS Hazard Statements (Predicted):

H302: Harmful if swallowed.[7][16]
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H315: Causes skin irritation.[7][16]

H319: Causes serious eye irritation.[7][16]

H317: May cause an allergic skin reaction.[7]

H335: May cause respiratory irritation.[7]

Precautionary Measures:

Handle in a well-ventilated fume hood.

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab

coat, and chemical-resistant gloves.

Avoid inhalation of dust and contact with skin and eyes.

Store in a cool, dry, and tightly sealed container away from strong oxidizing agents.

Conclusion
4-Bromo-1,3-benzoxazole-2-carbaldehyde represents a powerful and versatile, though not

commonly cataloged, chemical intermediate. Its trifunctional nature provides orthogonal

chemical handles that allow for systematic and diverse modifications at three key positions.

This makes it an ideal scaffold for generating focused compound libraries in the pursuit of novel

therapeutics. This guide provides the foundational knowledge—from predicted properties and

synthesis to reactivity and applications—to empower researchers to leverage this promising

building block in their drug discovery endeavors.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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